molecular formula C20H21N3O2 B5610830 2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline

2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline

Cat. No. B5610830
M. Wt: 335.4 g/mol
InChI Key: WDGRJCMGSSAVMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves strategic use of propargylic alcohols as key intermediates due to their unique reactivity that enables the construction of polycyclic systems. For instance, Mishra et al. (2022) highlighted various approaches to synthesize pyridines, quinolines, and isoquinolines from propargylic alcohols, demonstrating the versatility of these alcohols in forming heterocyclic compounds that are structurally related or could serve as precursors to the target molecule (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

Quinoline derivatives, due to their aromatic heterocyclic structure, exhibit significant electronic and spatial configurations that impact their chemical reactivity and interaction with biological targets. Studies on compounds such as chromeno[4,3-b]pyridin/quinolin-one derivatives reveal insights into the structural requirements for biological activity and fluorescence, which are applicable to understanding the molecular structure of the compound (Patra & Kar, 2021).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions that can be exploited for further functionalization or modification. The chemistry of quinoxalines, for example, offers parallels to quinolines in terms of possible reactions and derivatizations, which include nucleophilic substitutions, electrophilic additions, and coordination to metal ions, reflecting on the versatile chemistry of quinoline-related molecules (Pereira et al., 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their melting points, boiling points, solubility, and crystalline nature, are crucial for their application in material science and pharmaceutical formulations. The literature on quinoline and its derivatives as corrosion inhibitors provides insights into their stability, solubility, and interaction with metals, which could be related to the physical properties of the compound under discussion (Verma, Quraishi, & Ebenso, 2020).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by their molecular structure. Studies on functionalized quinazolines and pyrimidines for optoelectronic materials highlight the importance of molecular design in defining the electronic and optical properties of these compounds, which is relevant to understanding the chemical properties of the target molecule (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound with limited information available .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards .

properties

IUPAC Name

(2,8-dimethylquinolin-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-6-4-7-15-16(10-13(2)21-19(12)15)20(24)23-9-5-8-17(23)18-11-14(3)22-25-18/h4,6-7,10-11,17H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGRJCMGSSAVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCCC3C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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